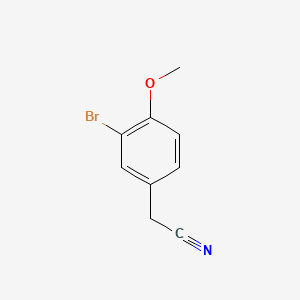

3-Bromo-4-methoxyphenylacetonitrile

CAS No.: 772-59-8

Cat. No.: VC1974390

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 772-59-8 |

|---|---|

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 |

| Standard InChI Key | OBJKHHRZMIIEOK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC#N)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)Br |

Introduction

Chemical Structure and Properties

Basic Information

3-Bromo-4-methoxyphenylacetonitrile is characterized by the molecular formula C₉H₈BrNO and has a molecular weight of 226.07 g/mol . It is registered under CAS number 772-59-8 . This compound is also known by several synonyms including 3-bromo-4-methoxybenzyl cyanide and 2-(3-bromo-4-methoxyphenyl)acetonitrile .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Registry Number | 772-59-8 |

| Synonyms | 3-Bromo-4-methoxybenzyl cyanide; 2-(3-Bromo-4-methoxyphenyl)acetonitrile; Benzeneacetonitrile, 3-bromo-4-methoxy- |

| EINECS | 674-065-4 |

| Product Categories | Aromatic Nitriles |

Physical Properties

The compound exists as a solid at room temperature, appearing as a white to pale yellow or cream-colored substance . It has specific physical characteristics that are important for its handling, storage, and applications in chemical synthesis.

| Physical Property | Value |

|---|---|

| Physical State | Solid (white to pale yellow or cream) |

| Melting Point | 50-53°C |

| Boiling Point | 175-178°C (at 6 mm Hg pressure) |

| Density | 1.450±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in methanol; insoluble in water |

| Flash Point | 175-178°C/6mm |

Structural Characteristics

The molecular structure of 3-Bromo-4-methoxyphenylacetonitrile features a phenyl ring with a bromine atom at position 3 and a methoxy group at position 4. The acetonitrile group (-CH₂CN) is attached to the phenyl ring, creating a versatile chemical scaffold for further functionalization .

| Structural Information | Value |

|---|---|

| SMILES Notation | COC1=C(C=C(C=C1)CC#N)Br |

| InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 |

| InChIKey | OBJKHHRZMIIEOK-UHFFFAOYSA-N |

The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the aromatic ring creates a unique electronic environment that influences the reactivity of this compound in various chemical transformations.

Synthesis Methods

Reaction Conditions

-

For bromination reactions:

-

Solvent: Chloroform or carbon tetrachloride

-

Temperature: Reflux conditions or room temperature

-

Catalyst: Benzoyl peroxide or AIBN

-

Brominating agent: N-bromosuccinimide (NBS)

-

-

For cyanation reactions:

In some synthetic approaches, a base such as sodium hydride may be employed when 3-Bromo-4-methoxyphenylacetonitrile serves as a starting material for further transformations .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 3-Bromo-4-methoxyphenylacetonitrile is largely determined by its three main functional groups: the bromine substituent, the methoxy group, and the nitrile functionality. Each of these groups offers distinct reaction pathways:

-

Bromine Substituent: The bromine atom is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings .

-

Methoxy Group: The methoxy substituent is an electron-donating group that can be cleaved under demethylation conditions (e.g., using BBr₃) to reveal a phenolic hydroxyl group . This transformation can be useful for accessing phenol derivatives.

-

Nitrile Group: The acetonitrile moiety (-CH₂CN) can undergo various transformations including reduction to primary amines, hydrolysis to carboxylic acids, and nucleophilic additions to the nitrile carbon.

Reported Transformations

In research contexts, 3-Bromo-4-methoxyphenylacetonitrile has been employed as a building block for more complex molecules. One example includes its use in the synthesis of cyclobutane derivatives through reaction with sodium hydride . The compound has also been identified as a precursor for compounds with potential biological activities .

Applications

Research Applications

3-Bromo-4-methoxyphenylacetonitrile serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities . Its structural features make it valuable for:

-

Building Block in Medicinal Chemistry: The compound can serve as a versatile scaffold for constructing biologically active molecules, particularly those targeting enzyme inhibition .

-

Synthetic Intermediate: It is used in the preparation of various derivatives through functional group transformations and cross-coupling reactions .

-

Fragment-Based Drug Discovery: Structurally related compounds have been identified in fragment-based approaches to drug development, suggesting potential applications in pharmaceutical research .

| Hazard Information | Classification/Value |

|---|---|

| Hazard Codes | Xi (Irritant), Xn (Harmful) |

| Risk Statements | 22-20/21/22 |

| Safety Statements | 22-36/37 |

| Hazard Class | 6.1 |

| Packing Group | III |

| HS Code | 2926907090 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume